molecular formula C13H9ClF2N2O2 B2911882 2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate CAS No. 400083-82-1

2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate

Cat. No.: B2911882
CAS No.: 400083-82-1
M. Wt: 298.67
InChI Key: DDNNLKFQTALBMD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate is a chemical compound with a complex structure that includes a pyrimidinyl group and a chloro-difluorobenzenecarboxylate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This can be achieved through the reaction of appropriate precursors such as 2,6-dimethylpyrimidinyl chloride with chloro-difluorobenzoic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The process involves the use of catalysts to improve yield and purity, and the final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinyl and benzenecarboxylate derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological pathways and interactions.

Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,6-Dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate

  • 4,6-Dichloro-2-methylpyrimidine

  • 2-Amino-4-chloro-5,6-dimethylpyrimidine

Uniqueness: 2,6-Dimethyl-4-pyrimidinyl 2-chloro-4,5-difluorobenzenecarboxylate stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c1-6-3-12(18-7(2)17-6)20-13(19)8-4-10(15)11(16)5-9(8)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNLKFQTALBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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